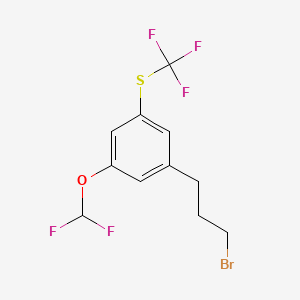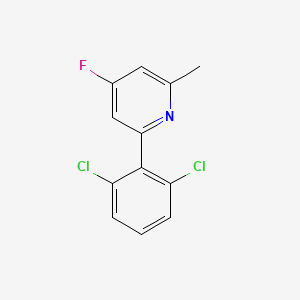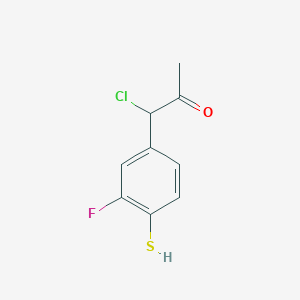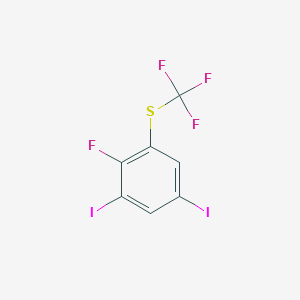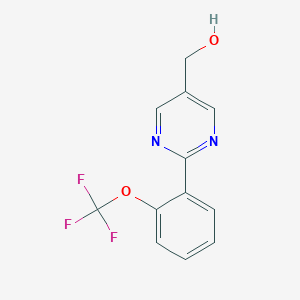
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a methanol group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under specific conditions.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Methanol Group Addition: The methanol group can be introduced through a reduction reaction using appropriate reducing agents like sodium borohydride (NaBH₄).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and substituted compounds with various functional groups .
科学的研究の応用
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial applications
作用機序
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol
- 2-(2-(Trifluoromethoxy)phenyl)pyridine-5-methanol
- 2-(2-(Trifluoromethoxy)phenyl)pyrazine-5-methanol
Uniqueness
2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
特性
分子式 |
C12H9F3N2O2 |
|---|---|
分子量 |
270.21 g/mol |
IUPAC名 |
[2-[2-(trifluoromethoxy)phenyl]pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)19-10-4-2-1-3-9(10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2 |
InChIキー |
PYTOGFBCWRHGHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)CO)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


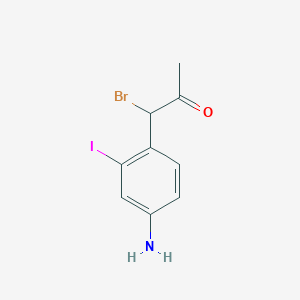
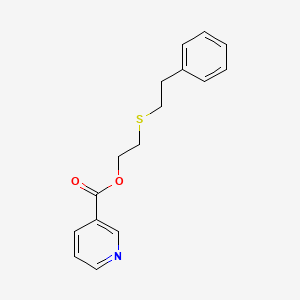
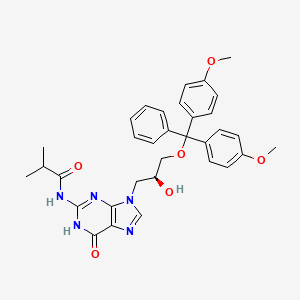
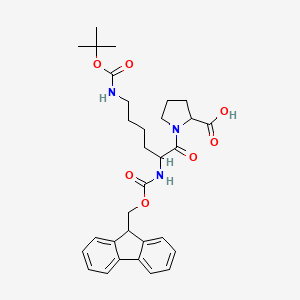
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)
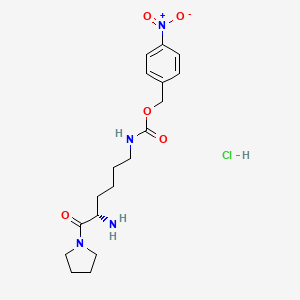
![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)

